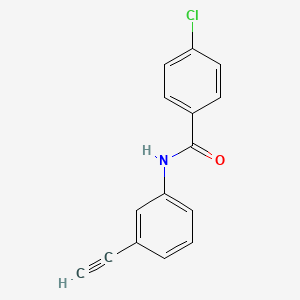
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H10ClNO . It has a molecular weight of 255.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H10ClNO . This indicates that it contains 15 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 255.7 . It has a melting point of 127-129 degrees Celsius .科学的研究の応用
Synthesis and Unique Properties
The synthesis of compounds involving chloro, ethynyl, and benzenecarboxamide moieties has been explored for their unique properties. For instance, the synthesis of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane through the treatment of chloroalkyl ethene with elemental selenium demonstrates the potential for creating compounds with specific behaviors towards a range of reagents. These compounds exhibit distinctive IR, UV/vis, and NMR spectra, highlighting their applications in material science and chemical synthesis (Nakayama et al., 1998).
Advanced Polymer Materials
The development of advanced polymer materials using ethynylphenyl derivatives has shown significant promise. For example, hyperbranched conjugated poly(tetraphenylethene) demonstrates aggregation-induced emission, making it suitable for applications in fluorescent photopatterning, optical limiting, and explosive detection. The solubility, thermal stability, and unique optical properties of these materials underscore their potential in creating novel optoelectronic devices (Hu et al., 2012).
Environmental and Health Impact Studies
Research on chloroderivatives like 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide extends to environmental and health impact studies. The electron attachment and intramolecular electron transfer in unsaturated chloroderivatives provide insights into the environmental fate and toxicity of these compounds. Understanding the behavior of these molecules can aid in assessing potential risks and developing safer chemical processes (Modelli, 2003).
Catalytic Applications
The catalytic applications of compounds with chloro, ethynyl, and benzamide groups have also been explored. For instance, yttrium alkyl complexes with sterically demanding benzamidinate ligands have shown potential in ethene polymerization, highlighting the role of these compounds in polymer science and engineering. The ability to polymerize ethene to polyethene with narrow polydispersity indicates the efficiency of these catalytic systems (Bambirra et al., 2003).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives serve as a cornerstone in supramolecular chemistry, leveraging the self-assembly properties of benzamides for applications ranging from nanotechnology to biomedical fields. The versatility of these compounds allows for the creation of one-dimensional, nanometer-sized structures with potential in various technological and medical applications (Cantekin et al., 2012).
特性
IUPAC Name |
4-chloro-N-(3-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCFKKNKKMUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)

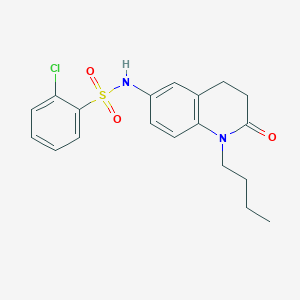

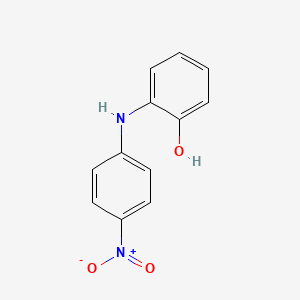
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)
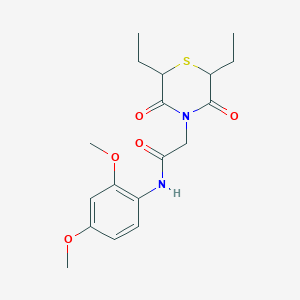


![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)
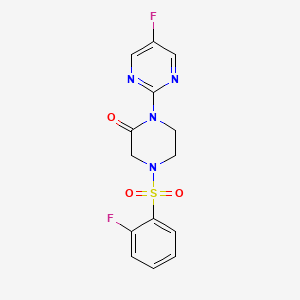

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
